molecular formula C12H19BrCl2N2 B12064613 (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide CAS No. 849060-73-7

(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide

Cat. No.: B12064613
CAS No.: 849060-73-7
M. Wt: 342.10 g/mol
InChI Key: QYUNTOMFAQUEOS-UHFFFAOYSA-M
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Description

(2,6-Dichloropyridin-4-yl)methyl-triethylazanium bromide is a quaternary ammonium salt comprising a 2,6-dichloropyridin-4-ylmethyl group bonded to a triethylazanium cation, with bromide as the counterion. Its structure (Fig. 1) features a halogenated pyridine core, which confers electron-withdrawing properties, and a triethylammonium moiety that enhances solubility in polar solvents.

Properties

CAS No.

849060-73-7

Molecular Formula

C12H19BrCl2N2

Molecular Weight

342.10 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)methyl-triethylazanium;bromide

InChI

InChI=1S/C12H19Cl2N2.BrH/c1-4-16(5-2,6-3)9-10-7-11(13)15-12(14)8-10;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1

InChI Key

QYUNTOMFAQUEOS-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC(=NC(=C1)Cl)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloropyridine.

    Quaternization Reaction: The 2,6-dichloropyridine is reacted with triethylamine and methyl bromide under controlled conditions to form the quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves large-scale quaternization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the pyridine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The quaternary ammonium group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.

Scientific Research Applications

(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dichloropyridine core and quaternary ammonium group differentiate this compound from other halogenated pyridines and ammonium salts. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Synthesis Yield Biological Activity
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium bromide 339.0 Dichloropyridine, quaternary ammonium Not reported Polar solvents* Not reported Hypothesized neuromuscular activity
Rocuronium Bromide 609.4 Aminosteroid, quaternary ammonium 160–163 Water-soluble - Neuromuscular blocker
5-(5-(2,6-Dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole-3-carbaldehyde 395.0 (M+Na) Dichloropyridine, tetrazole 198–199 DMSO, DMF 93% Antiproliferative
8-((2,6-Dichloropyridin-4-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine 379.03 (M+H) Dichloropyridine, purine Not reported Organic solvents 22% ER-targeted activity

Notes:

  • The dichloropyridine moiety in all compounds enhances electrophilicity and binding interactions.
  • The quaternary ammonium group in the target compound and rocuronium bromide improves water solubility compared to neutral analogs like tetrazole or purine derivatives .
  • Melting points for halogenated pyridines vary widely; electron-withdrawing substituents (e.g., Cl) typically increase thermal stability .

Stability and Reactivity

  • The dichloropyridine core increases resistance to nucleophilic substitution compared to mono-halogenated analogs.
  • Quaternary ammonium salts like the target compound are prone to Hofmann elimination under basic conditions, whereas neutral analogs (e.g., tetrazoles) exhibit greater thermal stability .

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